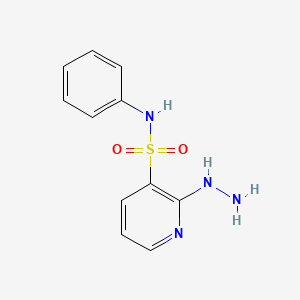

2-hydrazino-N-phenylpyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-hydrazino-N-phenylpyridine-3-sulfonamide (HPNS) is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. HPNS is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport.

Aplicaciones Científicas De Investigación

Antimalarial Agent

The compound has been investigated for its potential as an antimalarial agent . A library of compounds, including this one, was screened using both virtual screening and molecular docking methods, targeting the enzyme falcipain-2 . Some of the synthesized compounds showed good in vitro antimalarial activity against Plasmodium falciparum .

Antibacterial Agent

Heterocyclic compounds with pyridine rings, such as this compound, have been associated with a wide range of pharmacological actions, including antibacterial activity . The compound and its metal complexes were tested in vitro against Gram-negative bacteria such as Pseudomonas desmolyticum, Escherichia coli, and Klebsiella aerogenes, as well as Gram-positive bacteria like Staphylococcus aureus .

Anticancer Agent

The compound has also been studied for its potential as an anticancer agent . In vitro cytotoxicity studies were conducted against two carcinoma cell lines, A549 (Lung carcinoma cells) and HepG2 (Hepatocellular carcinoma cell). The results showed that the compound and its metal complexes possess cytotoxic effects .

Antiviral Agent

Heterocyclic compounds with pyridine rings, such as this compound, have been associated with antiviral activity .

Anticonvulsant

These types of compounds have also been related to anticonvulsant activity .

Anti-HIV Agent

There is also evidence suggesting that heterocyclic compounds with pyridine rings, such as this compound, may have anti-HIV activity .

Mecanismo De Acción

Mode of Action

Based on its structural similarity to sulfanilamide, a known sulfonamide antibiotic , it may act as a competitive inhibitor of bacterial dihydropteroate synthase, preventing the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

Without specific information on 2-Hydrazinyl-N-phenylpyridine-3-sulfonamide, it’s challenging to summarize the affected biochemical pathways and their downstream effects . If it acts similarly to sulfanilamide, it could affect the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .

Result of Action

If it behaves like sulfanilamide, it could lead to the inhibition of bacterial growth by disrupting folic acid synthesis .

Propiedades

IUPAC Name |

2-hydrazinyl-N-phenylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c12-14-11-10(7-4-8-13-11)18(16,17)15-9-5-2-1-3-6-9/h1-8,15H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSJQCHDAYLWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazino-N-phenylpyridine-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/no-structure.png)

![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)

![1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3002363.png)

![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)